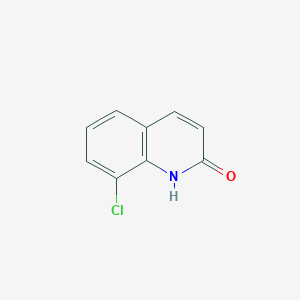

8-chloroquinolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXUGJMCFLONJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400826 | |

| Record name | 8-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-25-1 | |

| Record name | 8-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-2-hydroxy quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Regioselective Synthesis of 8-Chloroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the regioselective synthesis of 8-chloroquinolin-2(1H)-one, a crucial scaffold in medicinal chemistry. The document provides a comparative analysis of viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate reproducible research and development.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active molecules. Its structure, featuring a quinoline core with a chlorine atom at the 8-position and a carbonyl group at the 2-position, imparts specific physicochemical properties that are leveraged in the design of therapeutic agents. The regioselective introduction of the chlorine atom at the C8 position is a critical synthetic challenge that dictates the efficiency and scalability of its production. This guide explores the most effective strategies to achieve this, focusing on cyclization reactions, direct chlorination, and multi-step functional group transformations.

Core Synthetic Strategies

Three primary routes have been identified for the efficient and regioselective synthesis of this compound. Each strategy offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Route 1: Cyclization of 2-Chloroaniline Derivatives

This approach constructs the quinolin-2(1H)-one ring system from a precursor that already contains the C8 chlorine substituent. A modified Doebner-von Miller reaction or related cyclocondensation reactions are particularly effective. By starting with 2-chloroaniline, the chlorine atom is pre-positioned, ensuring regioselectivity.

Route 2: Direct Regioselective Chlorination

Conceptually the most straightforward approach, this method involves the direct chlorination of the parent quinolin-2(1H)-one. The primary challenge lies in controlling the regioselectivity to favor substitution at the C8 position over other potential sites on the aromatic ring. The choice of chlorinating agent and reaction conditions is paramount to achieving high selectivity.

Route 3: Multi-Step Synthesis via an 8-Amino Intermediate

This versatile, albeit longer, route involves the introduction of a functional group at the C8 position that can be subsequently converted to a chlorine atom. A common strategy is the regioselective nitration of quinolin-2(1H)-one, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to install the chloro substituent.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the key synthetic strategies for this compound, allowing for a direct comparison of their efficiencies.

| Route | Key Reaction | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |

| 1 | Cyclocondensation | 2-Chloroaniline, Diethyl malonate | Polyphosphoric acid (PPA) or Dowtherm A | High temperature (e.g., 140-250°C) | 60-75 | Good regioselectivity, readily available starting materials | Harsh reaction conditions (high temperature) |

| 2 | Electrophilic Chlorination | Quinolin-2(1H)-one | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane, room temperature | 50-65 | Direct, atom-economical | Potential for side products, requires careful control of stoichiometry |

| 3 | Sandmeyer Reaction | 8-Aminoquinolin-2(1H)-one | NaNO₂, HCl, CuCl | 0-5°C (diazotization), then heat | 70-85 (from amino intermediate) | High yield in the final step, applicable to other 8-substituted analogues | Multi-step process, requires regioselective synthesis of the 8-amino precursor |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol for Route 1: Cyclocondensation of 2-Chloroaniline

This protocol is based on a modified cyclocondensation reaction.

Step 1: Synthesis of Diethyl 2-((2-chlorophenyl)amino)maleate

-

In a round-bottom flask, combine 2-chloroaniline (1.0 eq.) and diethyl 2-oxosuccinate (1.1 eq.) in ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enamine intermediate.

Step 2: Thermal Cyclization

-

Add the purified enamine intermediate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250°C for 30-45 minutes.

-

Cool the reaction mixture and dilute with hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain 8-chloro-3-ethoxycarbonyl-quinolin-2(1H)-one.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the 8-chloro-3-ethoxycarbonyl-quinolin-2(1H)-one in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid and heat it at its melting point until gas evolution ceases to effect decarboxylation, yielding this compound.

Protocol for Route 2: Direct Chlorination with Sulfuryl Chloride

This protocol outlines the direct, regioselective chlorination of quinolin-2(1H)-one.

-

Dissolve quinolin-2(1H)-one (1.0 eq.) in dichloromethane in a round-bottom flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.05 eq.) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol for Route 3: Multi-Step Synthesis via Sandmeyer Reaction

This protocol details the synthesis of the target compound starting from quinolin-2(1H)-one via an 8-nitro and 8-amino intermediate.

Step 1: Regioselective Nitration

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add quinolin-2(1H)-one (1.0 eq.).

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitro-derivatives.

-

Filter the solid, wash with cold water, and dry.

-

Separate the 8-nitroquinolin-2(1H)-one isomer from the 5-nitro isomer by fractional crystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Suspend 8-nitroquinolin-2(1H)-one (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (3.0-4.0 eq.) and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the crude 8-aminoquinolin-2(1H)-one.

-

Filter the solid, wash with water, and dry.

Step 3: Sandmeyer Reaction

-

Suspend 8-aminoquinolin-2(1H)-one (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Caption: Cyclization pathway for this compound synthesis.

Caption: Direct chlorination of quinolin-2(1H)-one.

Caption: Multi-step synthesis via Sandmeyer reaction.

Conclusion

The regioselective synthesis of this compound can be effectively achieved through several distinct methodologies. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The cyclization of 2-chloroaniline derivatives offers good regiocontrol from the outset. Direct chlorination is an atom-economical approach, provided that the selectivity can be adequately controlled. The multi-step synthesis via an 8-amino intermediate provides a reliable, high-yielding alternative, particularly when other C8-substituted analogues are also of interest. The detailed protocols and comparative data provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize this important heterocyclic scaffold.

An In-depth Technical Guide to the Electrophilic Chlorination of Quinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quinolin-2(1H)-one and its chlorinated derivatives are privileged scaffolds in medicinal chemistry and materials science. The synthesis of these chlorinated analogues is predominantly achieved through electrophilic aromatic substitution, a reaction whose outcome is critically dependent on the electronic properties of the heterocyclic ring and the reaction conditions employed. This guide provides a comprehensive overview of the mechanism governing the electrophilic chlorination of quinolin-2(1H)-one. It details the underlying electronic factors controlling the reaction's regioselectivity, summarizes quantitative data for various chlorinating systems, provides representative experimental protocols, and illustrates the core mechanistic and procedural concepts with detailed diagrams.

Electronic Structure and Reactivity of Quinolin-2(1H)-one

The reactivity of quinolin-2(1H)-one in electrophilic substitution is fundamentally governed by its electronic structure. The molecule exists in a tautomeric equilibrium between the lactam (keto) form, quinolin-2(1H)-one, and the lactim (enol) form, 2-hydroxyquinoline. The lactam form is heavily favored under normal conditions.

-

Lactam Form : In this form, the lone pair of electrons on the nitrogen atom can participate in resonance, donating electron density into both the pyridinone and the fused benzene ring. This donation activates the ring system towards electrophilic attack.

-

Pyridine Ring Deactivation : In the parent quinoline molecule, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which directs electrophilic attack to the benzene ring (positions 5 and 8).[1][2]

-

Activation by the Lactam Moiety : In quinolin-2(1H)-one, the amide functionality (-NH-C=O) as a whole acts as an activating, ortho-, para-directing group for the carbocyclic (benzene) ring. This enhances the electron density at positions C6 (para) and C8 (ortho). Furthermore, the C3 position is vinylogous to the nitrogen and alpha to the carbonyl, making it a highly nucleophilic center.

Consequently, electrophilic attack on quinolin-2(1H)-one preferentially occurs at the C3, C6, and C8 positions . The specific site of chlorination is influenced by the choice of chlorinating agent, solvent, and temperature.

General Mechanism of Electrophilic Chlorination

The reaction proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism, which involves three key steps:

-

Generation of an Electrophile : A potent electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine-containing species, is generated from a chlorinating agent.[3]

-

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the quinolin-2(1H)-one attacks the chlorine electrophile. This rate-determining step forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

-

Deprotonation and Aromatization : A base removes a proton from the carbon atom that formed the new C-Cl bond, restoring the aromaticity of the ring system and yielding the final chlorinated product.

Caption: General workflow of the SEAr mechanism for chlorination.

Regioselectivity: Analysis of Intermediates

The stability of the sigma complex intermediate determines the preferred position of chlorination. Attack at C3, C6, and C8 leads to the most stable intermediates, where the positive charge is effectively delocalized without disrupting the aromaticity of the adjacent ring.

-

Attack at C3 : The positive charge can be delocalized onto the nitrogen atom, which is a highly stabilizing resonance contributor.

-

Attack at C6 (para-attack) : The positive charge is delocalized across the carbocyclic ring and onto the nitrogen atom, preserving the aromaticity of the pyridinone ring in one of the key resonance structures.

-

Attack at C8 (ortho-attack) : Similar to C6 attack, the intermediate is stabilized by delocalization onto the nitrogen atom while maintaining the aromatic sextet in the pyridinone ring.

Caption: Regioselective pathways for the chlorination of quinolin-2(1H)-one.

Quantitative Data and Chlorinating Agents

Various reagents can be employed for the electrophilic chlorination of quinolin-2(1H)-one, with the choice of agent significantly impacting regioselectivity and yield.

-

N-Chlorosuccinimide (NCS) : A mild and highly effective reagent, often favoring chlorination at the C3 position in polar aprotic solvents like DMF or NMP. It is a solid, making it easier and safer to handle than gaseous chlorine.[4][5][6]

-

Sulfuryl Chloride (SO₂Cl₂) : A more reactive liquid reagent that can lead to chlorination on both the pyridinone and carbocyclic rings. It is a versatile alternative to chlorine gas.[7][8][9]

-

Chlorine (Cl₂) : Typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to enhance its electrophilicity. Conditions can be harsh and may lead to polychlorination.

The following table summarizes representative data for the chlorination of quinolin-2(1H)-one and its derivatives.

| Chlorinating Agent | Substrate | Solvent | Temp. (°C) | Position(s) of Chlorination | Yield (%) | Reference |

| N-Chlorosuccinimide | 4-Methylquinolin-2(1H)-one | Acetic Acid | Reflux | 3 | 85 | [10] |

| N-Chlorosuccinimide | Quinolin-2(1H)-one | DMA | 0 | 3 | Not specified | [5] |

| Sulfuryl Chloride | o-Cresol (Phenol analogue) | - | 25-85 | 4 (para) | High (95+) | [11] |

| Chlorine (in situ) | 4-Chloroacetanilide | H₂O / HCl | RT | 2 (ortho) | 94 | [12] |

Note: Data for the direct comparison on the parent quinolin-2(1H)-one is sparse and often reported in patents or broader synthetic procedures without detailed mechanistic investigation. The examples provided illustrate the general reactivity patterns with common chlorinating agents.

Detailed Experimental Protocols

Protocol for 3-Chlorination using N-Chlorosuccinimide (NCS)

This protocol is a representative procedure for the regioselective synthesis of 3-chloroquinolin-2(1H)-one.

Materials:

-

Quinolin-2(1H)-one (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

N,N-Dimethylformamide (DMF) or Acetic Acid

-

Ice-water bath

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser

Procedure:

-

Reaction Setup : To a solution of quinolin-2(1H)-one (1.0 eq) in anhydrous DMF (or glacial acetic acid, ~0.5 M concentration) in a round-bottom flask, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature under magnetic stirring.

-

Reaction Execution : Heat the reaction mixture to 80-100°C (if using acetic acid, reflux may be employed) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. This will precipitate the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF/acetic acid and succinimide byproduct, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 3-chloroquinolin-2(1H)-one.

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Caption: Standard experimental workflow for NCS-mediated chlorination.

Conclusion

The electrophilic chlorination of quinolin-2(1H)-one is a nuanced yet predictable reaction governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the lactam scaffold direct chlorination primarily to the C3, C6, and C8 positions. By carefully selecting the chlorinating agent and reaction conditions, researchers can achieve high regioselectivity, preferentially synthesizing the desired chlorinated isomer. This technical guide provides the foundational mechanistic understanding, practical data, and procedural knowledge necessary for scientists in drug discovery and chemical development to effectively utilize this important transformation.

References

- 1. reddit.com [reddit.com]

- 2. m.youtube.com [m.youtube.com]

- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 5. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 12. isca.me [isca.me]

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-chloroquinolin-2(1H)-one

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-chloroquinolin-2(1H)-one, a significant heterocyclic compound in the landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the spectral characterization of this and similar quinolinone derivatives.

Introduction

This compound is a substituted quinolinone, a class of compounds known for a wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This guide presents a detailed, albeit predicted, spectral analysis of this compound, based on established chemical shift theory and data from analogous compounds, due to the absence of a complete, publicly available experimental dataset.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of structurally related compounds and established substituent effects on chemical shifts.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.5 | d | ~ 9.5 |

| H-4 | ~ 7.8 | d | ~ 9.5 |

| H-5 | ~ 7.6 | d | ~ 8.0 |

| H-6 | ~ 7.2 | t | ~ 7.8 |

| H-7 | ~ 7.5 | d | ~ 7.5 |

| NH | ~ 11.8 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 161 |

| C-3 | ~ 122 |

| C-4 | ~ 140 |

| C-4a | ~ 116 |

| C-5 | ~ 129 |

| C-6 | ~ 123 |

| C-7 | ~ 132 |

| C-8 | ~ 126 |

| C-8a | ~ 138 |

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following outlines a typical experimental procedure for the analysis of quinolinone derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolinone derivatives due to its excellent solubilizing power for polar compounds.

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard.

-

Temperature: 298 K.

Visualization of NMR Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of NMR spectral analysis and assignment.

mass spectrometry fragmentation pattern of 8-chloroquinolin-2(1H)-one

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-chloroquinolin-2(1H)-one

This technical guide provides a detailed analysis of the expected , a compound of interest in pharmaceutical and chemical research. The information presented herein is intended for researchers, scientists, and drug development professionals working with quinolinone derivatives and mass spectrometry techniques.

Predicted Fragmentation Pattern

The mass spectrometric analysis of this compound is anticipated to yield a characteristic fragmentation pattern under electrospray ionization (ESI) conditions. The fragmentation cascade is primarily dictated by the quinolinone core structure and the presence of the chloro substituent. The molecular weight of this compound is 179.6 g/mol . In positive ion mode ESI-MS, the protonated molecule, [M+H]⁺, would be observed at an m/z of 180.

Due to the presence of chlorine, the isotopic pattern of all chlorine-containing fragments will exhibit two peaks with an approximate ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. For simplicity, the m/z values in the following discussion and data correspond to the monoisotopic mass (containing ³⁵Cl).

The primary fragmentation pathways are expected to involve the loss of common neutral molecules such as carbon monoxide (CO), a chlorine radical (Cl•), and hydrogen chloride (HCl).

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of quinolinones and similar lactam structures is the neutral loss of 28 Da, corresponding to the elimination of the carbonyl group as carbon monoxide. This would result in a fragment ion at m/z 152.

-

Loss of Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35 Da), generating a fragment at m/z 145.

-

Loss of Hydrogen Chloride (HCl): The elimination of a neutral hydrogen chloride molecule (36 Da) is also a plausible fragmentation pathway for chlorinated aromatic compounds, which would produce a fragment ion at m/z 144.

Subsequent fragmentation of these primary ions can also occur, leading to a more detailed mass spectrum that can aid in structural confirmation.

Quantitative Data Summary

The expected major ions in the ESI mass spectrum of this compound are summarized in the table below. The m/z values are based on the ³⁵Cl isotope.

| m/z (Da) | Proposed Formula | Description |

| 180 | [C₉H₇ClNO]⁺ | Protonated molecule [M+H]⁺ |

| 152 | [C₈H₇ClN]⁺ | [M+H - CO]⁺ |

| 145 | [C₉H₇NO]⁺ | [M+H - Cl]⁺ |

| 144 | [C₉H₆NO]⁺ | [M+H - HCl]⁺ |

| 116 | [C₈H₆N]⁺ | [M+H - CO - HCl]⁺ |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section outlines a representative experimental protocol for acquiring the mass spectrum of this compound.

3.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile (HPLC grade).[1][2]

-

From the stock solution, prepare a working solution with a final concentration of approximately 10 µg/mL by diluting with the same solvent.[2]

-

To facilitate protonation in positive ion mode, 0.1% formic acid may be added to the working solution.[1][3]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction to the mass spectrometer.[1]

3.2. Instrumentation and Parameters

A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Flow rate of 10 - 12 L/min

-

Drying Gas (N₂) Temperature: 300 - 350 °C

-

Mass Range: m/z 50 - 500

-

Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

3.3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Collision-Induced Dissociation (CID) is employed to generate fragment ions.

-

Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 180 is selected as the precursor ion.

-

Collision Gas: Argon or Nitrogen

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern. The optimal collision energy will need to be determined empirically to achieve a balance between the precursor ion and a rich spectrum of fragment ions.[4][5][6]

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Rutgers_MS_Home [react.rutgers.edu]

- 4. CE50: quantifying collision induced dissociation energy for small molecule characterization and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

FT-IR Spectroscopic Characterization of 8-chloroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 8-chloroquinolin-2(1H)-one. This compound belongs to the quinolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the vibrational properties of this molecule is crucial for its identification, purity assessment, and the study of its molecular interactions.

Core Concepts in the FT-IR Analysis of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and the quinolinone core structure. The key vibrational modes include the stretching and bending of N-H, C=O, C=C, C-N, and C-Cl bonds, as well as the aromatic C-H stretching and bending vibrations. The precise positions of these bands can be influenced by the electronic effects of the chloro substituent and the intermolecular interactions in the solid state.

Experimental Protocol for FT-IR Analysis

A standard experimental procedure for obtaining the FT-IR spectrum of this compound is as follows:

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

An attenuated total reflectance (ATR) accessory is commonly used for solid samples. Alternatively, the KBr pellet method can be employed.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the this compound sample (typically 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: Typically 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are usually co-added to improve the signal-to-noise ratio.

FT-IR Spectral Data and Vibrational Assignments

The following table summarizes the expected characteristic infrared absorption bands for this compound based on data from closely related quinolinone derivatives. The exact wavenumbers may vary slightly depending on the specific experimental conditions and the physical state of the sample.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-H stretching | 3200 - 3000 | Medium | Often appears as a broad band due to hydrogen bonding in the solid state. |

| Aromatic C-H stretching | 3100 - 3000 | Medium | Multiple weak to medium bands are expected in this region. |

| C=O stretching (lactam) | 1680 - 1640 | Strong | This is a characteristic and intense band for the quinolinone ring system. |

| C=C stretching (aromatic) | 1620 - 1450 | Medium | Several bands corresponding to the vibrations of the quinoline ring system. |

| N-H in-plane bending | 1550 - 1480 | Medium | May overlap with C=C stretching vibrations. |

| C-N stretching | 1350 - 1200 | Medium | Associated with the lactam and aromatic C-N bonds. |

| Aromatic C-H in-plane bending | 1300 - 1000 | Medium | Multiple bands contributing to the fingerprint region. |

| C-Cl stretching | 800 - 600 | Strong | The position of this band can be indicative of the substitution pattern on the aromatic ring.[1][2] |

| Aromatic C-H out-of-plane bending | 900 - 700 | Strong | The pattern of these bands can provide information about the substitution on the benzene ring. |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR spectroscopic characterization of this compound.

Caption: Experimental workflow for FT-IR characterization.

Signaling Pathways and Logical Relationships

The structural features of this compound give rise to its characteristic FT-IR spectrum. The following diagram illustrates the relationship between the key functional groups and their expected vibrational regions.

Caption: Key functional groups and their FT-IR regions.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 8-chloroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of 8-chloroquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values and relevant data from structurally similar compounds, such as the parent molecule quinolin-2(1H)-one, to offer a thorough understanding.

Physicochemical Properties

This compound is a substituted quinolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its physicochemical properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Quinolin-2(1H)-one (Parent Compound) |

| Molecular Formula | C₉H₆ClNO | C₉H₇NO[1][2][3][4][5] |

| Molecular Weight | 179.60 g/mol | 145.16 g/mol [1][2][3][4][5][6] |

| Melting Point | 209-212 °C | ~200 °C[7] |

| Boiling Point | 373.3 ± 42.0 °C (Predicted) | Not available |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) | 1.3080 g/cm³[6] |

| pKa | 10.70 ± 0.70 (Predicted) | Not available |

| LogP | Not available | 1.046 - 1.26[4][5][7] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Quinolin-2-one derivatives are often characterized by poor aqueous solubility due to their aromatic and planar structure, which leads to a stable crystal lattice.[8]

Aqueous Solubility: this compound is predicted to have low aqueous solubility. The parent compound, quinolin-2(1H)-one, is generally considered insoluble in water.[6]

Organic Solvent Solubility: While specific quantitative data for this compound is not readily available, quinolin-2(1H)-one is soluble in various organic solvents, including alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, benzene), and chlorinated solvents (chloroform).[6] It is anticipated that this compound will exhibit a similar solubility profile.

For a structurally related compound, 5-chloro-8-hydroxyquinoline, quantitative solubility data in several organic solvents has been determined, providing insight into the solubility behavior of chloro-substituted quinolines.

Table 2: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline at 298.15 K [9]

| Solvent | Mole Fraction (x₁) |

| 1,4-Dioxane | 0.0751 |

| 2-Ethoxyethanol | 0.0333 |

| n-Propyl acetate | 0.0297 |

| 2-Methoxyethanol | 0.0291 |

| Ethyl acetate | 0.0269 |

| Methyl acetate | 0.0245 |

| Isopropyl acetate | 0.0232 |

| Acetone | 0.0200 |

| n-Propyl alcohol | 0.0076 |

| Ethanol | 0.0058 |

| Isopropyl alcohol | 0.0045 |

| Methanol | 0.0042 |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of compounds like this compound. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point.

Determination of Boiling Point (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-reflux method in a Thiele tube.

Procedure:

-

A small volume of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of pKa for Sparingly Soluble Compounds

For compounds with low aqueous solubility, traditional potentiometric titration is challenging. Alternative methods, such as UV-Vis spectrophotometry or potentiometry in co-solvent mixtures, are employed.

Potentiometry in Co-solvent Mixtures:

-

A series of titrations are performed in various mixtures of an organic co-solvent (e.g., methanol, ethanol) and water.

-

The apparent pKa (pKa*) is determined for each co-solvent concentration.

-

The aqueous pKa is then estimated by extrapolating the pKa* values to 0% co-solvent.

Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental characterization of the physicochemical properties and solubility of a compound like this compound.

Signaling Pathways

A thorough review of the scientific literature did not reveal any specific, well-characterized signaling pathways directly modulated by this compound. While quinolinone derivatives, in general, have been investigated for various biological activities, including antimicrobial and anticancer effects, the precise molecular targets and downstream signaling cascades for this particular compound have not been elucidated. Therefore, a diagrammatic representation of a signaling pathway is not feasible at this time.

Conclusion

This technical guide has summarized the available physicochemical and solubility data for this compound. While experimental data for some properties are limited, predicted values and data from analogous compounds provide valuable insights for researchers. The provided experimental protocols offer a foundation for the further characterization of this and other novel quinolinone derivatives. Future studies are warranted to experimentally validate the predicted properties and to explore the biological activities and potential mechanisms of action of this compound.

References

- 1. 2(1H)-Quinolinone [webbook.nist.gov]

- 2. 2(1H)-Quinolinone [webbook.nist.gov]

- 3. 2(1H)-Quinolinone [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1H-quinolin-2-one [stenutz.eu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism of 8-Chloro-2-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the lactim-lactam tautomerism of 8-chloro-2-hydroxyquinoline, a key structural motif in medicinal chemistry. While experimental data for this specific derivative is limited, this document extrapolates from the well-studied tautomerism of the parent 2-hydroxyquinoline scaffold and related substituted analogs. It is established that 2-hydroxyquinolines predominantly exist in the keto (2-quinolone) form. This guide outlines the theoretical basis for this preference and the influence of substituents, such as the 8-chloro group. Detailed experimental protocols for the characterization of this tautomeric equilibrium using UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods are provided. Quantitative data for the parent compound is presented to serve as a benchmark for researchers investigating 8-chloro-2-hydroxyquinoline and other derivatives.

Introduction to Tautomerism in 2-Hydroxyquinolines

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development. For 2-hydroxyquinoline and its derivatives, the most significant tautomeric relationship is the lactim-lactam equilibrium between the enol form (2-hydroxyquinoline) and the keto form (2-quinolone).[1]

The position of this equilibrium is critical as the two tautomers exhibit distinct physicochemical properties, including pKa, lipophilicity, hydrogen bonding capabilities, and molecular geometry. These differences directly impact a molecule's pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[2]

Generally, the equilibrium for 2-hydroxyquinolines heavily favors the thermodynamically more stable keto tautomer, 2-quinolone.[3] This preference is attributed to the greater stability of the cyclic amide functionality in the keto form compared to the imino-ether group in the enol form. The 8-chloro substituent, being an electron-withdrawing group, is expected to influence the electronic distribution within the quinoline ring system, potentially modulating the tautomeric preference.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Spectroscopic and Thermodynamic Data for 2-Hydroxyquinoline Tautomerism

| Parameter | Tautomer | Value | Conditions | Reference(s) |

| Relative Stability (ΔG) | Keto (2-quinolone) | More stable by ~5 kcal/mol | Water | [3] |

| Enol (2-hydroxyquinoline) | More stable by 0.3 kcal/mol | Gas Phase | [2] | |

| UV-Vis Absorption (λmax) | Keto (2-quinolone) | ~328 nm | Various Solvents | [2] |

| Enol (2-hydroxyquinoline) | ~310 nm | Various Solvents | [2] | |

| 1H NMR (δ, ppm) | Keto (N-H) | ~11.5 - 12.0 | DMSO-d6 | [4] |

| 13C NMR (δ, ppm) | Keto (C=O) | ~162 | DMSO-d6 | [4] |

Experimental Protocols for Tautomerism Analysis

The investigation of the tautomeric equilibrium of 8-chloro-2-hydroxyquinoline can be systematically approached using a combination of spectroscopic and computational methods.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for quantifying the tautomeric ratio in solution, provided the two tautomers have distinct absorption spectra.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of 8-chloro-2-hydroxyquinoline in a suitable solvent (e.g., ethanol, acetonitrile, water) at a concentration of approximately 10-4 to 10-5 M.

-

Prepare a series of dilutions from the stock solution.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

-

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of approximately 220-450 nm.

-

Identify the absorption maxima (λmax) for both the enol and keto forms. These can be estimated from the spectra of "locked" derivatives (8-chloro-2-methoxyquinoline for the enol form and 1-methyl-8-chloro-2-quinolone for the keto form).

-

-

Data Analysis:

-

The tautomeric equilibrium constant (KT) can be determined using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known: KT = ([enol])/([keto]) = (A - εketo[C]) / (εenol[C] - A) where A is the absorbance at a specific wavelength, and [C] is the total concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the tautomeric ratio by comparing the integration of signals unique to each tautomer.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of 8-chloro-2-hydroxyquinoline (5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4) to a known concentration.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

Data Acquisition:

-

Acquire 1H NMR and 13C NMR spectra.

-

Key diagnostic signals to observe are the N-H proton in the keto form (typically a broad singlet around 11-12 ppm in 1H NMR) and the C=O carbon in the keto form (around 162 ppm in 13C NMR). The enol form will show an O-H proton and a C-O carbon at different chemical shifts.

-

-

Data Analysis:

-

The ratio of the tautomers can be calculated from the relative integrals of well-resolved peaks corresponding to each tautomer in the 1H NMR spectrum.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.

Protocol:

-

Structure Building:

-

Construct the 3D structures of both the enol (8-chloro-2-hydroxyquinoline) and keto (8-chloro-2(1H)-quinolone) tautomers using molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

-

Data Analysis:

-

Compare the calculated Gibbs free energies (G) of the two tautomers to determine their relative stabilities (ΔG = Genol - Gketo).

-

The theoretical tautomeric equilibrium constant can be calculated using the equation: KT = exp(-ΔG / RT) where R is the gas constant and T is the temperature.

-

Visualizations

Tautomeric Equilibrium

References

- 1. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Single Crystal X-ray Diffraction Analysis of 8-chloroquinolin-2(1H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the single-crystal X-ray diffraction (XRD) analysis of 8-chloroquinolin-2(1H)-one. While a specific crystallographic study for this exact compound is not publicly available, this document outlines the expected experimental protocols and data presentation based on the analysis of closely related quinolinone derivatives. The methodologies and data herein serve as a robust framework for researchers undertaking similar crystallographic studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the quinolinone scaffold, including antimicrobial and anticancer properties[1]. Single crystal XRD is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid[2][3]. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships and for rational drug design.

Experimental Methodology

The process of single crystal XRD analysis involves several key stages, from crystal growth to final structure validation[2].

Obtaining a high-quality single crystal is the most critical and often the most challenging step[2]. For an organic compound like this compound, several methods can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal[4]. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. The two solvents must be miscible. Crystals form at the interface as the solvents slowly mix.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

For quinolinone derivatives, solvents such as dichloromethane, ethanol, or mixtures like DMF/EtOH have been successfully used for crystallization[5][6].

A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head of a diffractometer[2]. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

Typical Data Collection Parameters:

-

Instrument: A modern CCD or CMOS detector-based diffractometer (e.g., Bruker, Rigaku, Oxford) is used[5][7].

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54178 Å) radiation is commonly employed[5][6][7].

-

Temperature: Data is often collected at low temperatures (e.g., 100-296 K) to minimize thermal vibrations of the atoms, resulting in better quality data[6][7][8].

-

Data Reduction: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption[5][7].

The ultimate goal is to create an electron density map from the diffraction data, from which the atomic positions can be determined[2].

-

Structure Solution: For small organic molecules, direct methods are typically used to solve the phase problem and generate an initial structural model[2]. Programs like SHELXS are commonly used for this purpose[5][7].

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model[7][8]. The refinement is typically performed using software such as SHELXL[5][7].

Crystallographic Data Presentation

The final results of a single crystal XRD analysis are summarized in a series of tables. The following tables are illustrative examples based on data from related quinolinone structures[5][7].

Table 1: Crystal Data and Structure Refinement for a Representative Chloroquinolinone.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₉H₆ClNO |

| Formula Weight | 179.60 |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 24.951(19) Å |

| b | 7.733(6) Å |

| c | 7.988(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1541(2) ų |

| Z | 8 |

| Calculated Density | 1.548 Mg/m³ |

| Absorption Coefficient | 0.44 mm⁻¹ |

| F(000) | 720 |

| Data Collection | |

| Crystal Size | 0.20 x 0.20 x 0.20 mm |

| θ range for data collection | 2.5 to 25.0° |

| Reflections collected | 9911 |

| Independent reflections | 1353 [R(int) = 0.024] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1353 / 0 / 113 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.030, wR₂ = 0.088 |

| R indices (all data) | R₁ = 0.035, wR₂ = 0.091 |

| Largest diff. peak and hole | 0.17 and -0.23 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Chloroquinolinone.

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| Cl(1)-C(8) | 1.740(2) | C(7)-C(8)-C(8a) | 118.5(2) |

| O(1)-C(2) | 1.235(3) | C(3)-C(2)-N(1) | 117.0(2) |

| N(1)-C(2) | 1.380(3) | C(2)-N(1)-C(8a) | 124.1(2) |

| N(1)-C(8a) | 1.395(3) | C(4)-C(4a)-C(8a) | 119.8(2) |

| C(3)-C(4) | 1.358(4) | N(1)-C(8a)-C(4a) | 118.2(2) |

| C(4a)-C(5) | 1.412(3) | C(5)-C(6)-C(7) | 121.3(2) |

Visualizing the Experimental Workflow

The logical flow of a single-crystal XRD experiment can be visualized as follows:

Caption: Workflow for single crystal XRD analysis.

Conclusion

Single crystal X-ray diffraction is an indispensable tool for the structural elucidation of novel compounds in drug discovery and materials science. This guide provides a comprehensive overview of the principles, experimental procedures, and data interpretation involved in the analysis of this compound and its analogs. The detailed protocols and data presentation standards outlined here are intended to assist researchers in conducting and reporting their crystallographic findings with clarity and precision. The resulting structural information is fundamental to understanding the molecule's chemical behavior and its potential interactions with biological targets.

References

- 1. This compound (23981-25-1) for sale [vulcanchem.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. How To [chem.rochester.edu]

- 5. 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. 6-Chloroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 8-chloroquinolin-2(1H)-one and Related Quinolinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the thermal degradation profile of a drug candidate like 8-chloroquinolin-2(1H)-one, a heterocyclic compound with potential pharmacological activities, is paramount during all stages of drug development.[1] Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial insights into the material's behavior upon heating, including decomposition temperatures, phase transitions, and degradation kinetics.[2][3][4] This information is vital for establishing appropriate storage conditions, manufacturing processes, and formulation strategies.

Physicochemical Properties of this compound

This compound is a quinoline derivative characterized by a chlorine atom at the 8-position and a carbonyl group at the 2-position, existing in a lactam structure.[5] The presence of the chlorine atom and the lactam functional group significantly influences its physicochemical properties, including its melting point, solubility, and reactivity, which in turn affect its thermal stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 23981-25-1 | [5] |

| Molecular Formula | C₉H₆ClNO | [5] |

| Molecular Weight | 179.6 g/mol | [5] |

| IUPAC Name | 8-chloro-1H-quinolin-2-one | [5] |

Thermal Analysis of a Related Quinolinone Derivative: A Case Study

In the absence of specific data for this compound, we present the thermal analysis of a structurally related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, to illustrate the expected thermal behavior.[6] This compound shares the core quinolinone scaffold.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][7][8] It is used to determine the thermal stability and decomposition profile of a compound.

Table 2: TGA Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

| Parameter | Value |

| Onset of Decomposition (T_onset) | 252 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | Not Specified |

| Residual Mass at 600 °C | Not Specified |

Data extracted from a study by Valencia et al. (2023) on a related quinolinone derivative.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] It is used to identify and quantify thermal events such as melting, crystallization, and glass transitions.

Table 3: DSC Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

| Parameter | Value |

| Melting Point (T_m) | 254 °C (endothermic peak) |

| Enthalpy of Fusion (ΔH_f) | 125.3 J/g |

| Glass Transition Temperature (T_g) | Not Observed |

Data extracted from a study by Valencia et al. (2023) on a related quinolinone derivative.[6]

Hypothetical Degradation Profile of this compound

While specific thermal degradation pathways for this compound are not documented, studies on the degradation of quinoline derivatives in other contexts (e.g., biodegradation) suggest potential points of molecular instability.[12][13][14] Thermal degradation is likely to initiate at the weakest bonds within the molecule. For this compound, this could involve the cleavage of the C-Cl bond or the opening of the lactam ring.

Below is a conceptual diagram illustrating a possible thermal degradation pathway.

Caption: Hypothetical thermal degradation pathway of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a general guideline for the TGA of a solid organic compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Instrumentation: A calibrated thermogravimetric analyzer is required.[15] Crucible: Alumina or platinum crucibles are typically used. Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation.[7] Heating Rate: A typical heating rate is 10 °C/min, but can be varied to study degradation kinetics.[16] Data Analysis: The resulting TGA curve (thermogram) is analyzed to determine the temperatures at which weight loss occurs.[2]

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general procedure for the DSC analysis of a solid pharmaceutical compound.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Instrumentation: A calibrated differential scanning calorimeter is essential.[9][17] Pans: Aluminum pans are commonly used for samples that do not react with aluminum.[18] Atmosphere: An inert atmosphere is typically used to prevent oxidation. Heating Rate: A standard heating rate is 10 °C/min.[10] Data Analysis: The DSC thermogram is analyzed to determine the temperatures and enthalpies of thermal transitions.[10][11]

Conclusion

This technical guide outlines the importance of thermal stability analysis for quinolinone-based drug candidates like this compound. While specific experimental data for this compound is limited, the provided methodologies for TGA and DSC, along with the illustrative data from a related compound, offer a robust framework for researchers to assess the thermal properties of novel quinolinone derivatives. Such studies are indispensable for ensuring the quality, safety, and stability of new pharmaceutical products.

References

- 1. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 5. This compound (23981-25-1) for sale [vulcanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. etamu.edu [etamu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. testinglab.com [testinglab.com]

- 10. qualitest.ae [qualitest.ae]

- 11. veeprho.com [veeprho.com]

- 12. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epfl.ch [epfl.ch]

- 16. azom.com [azom.com]

- 17. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 18. scribd.com [scribd.com]

Synthesis of 8-Chloroquinolin-2(1H)-one via N-Chlorosuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 8-chloroquinolin-2(1H)-one, a valuable heterocyclic compound, utilizing N-chlorosuccinimide (NCS) as the chlorinating agent. This document provides comprehensive experimental protocols, quantitative data, and mechanistic insights to support research and development in medicinal chemistry and materials science.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 8-position of the quinolinone core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. N-chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of aromatic compounds. It is a stable, easy-to-handle solid that acts as a source of electrophilic chlorine, often providing high regioselectivity under mild reaction conditions.[1] The direct chlorination of quinolin-2(1H)-one with NCS presents an efficient route to this compound.

Reaction Mechanism and Workflow

The synthesis of this compound from quinolin-2(1H)-one using NCS proceeds via an electrophilic aromatic substitution mechanism. The quinolin-2(1H)-one ring is sufficiently activated for electrophilic attack. The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic. The electron-rich aromatic ring of quinolin-2(1H)-one attacks the electrophilic chlorine of NCS, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base, such as the succinimide anion or a solvent molecule, restores aromaticity and yields the chlorinated product.

Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound.

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Activity of Chloro-Substituted Quinolinone Derivatives against MRSA

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The quinoline and quinolinone scaffolds have emerged as promising frameworks for the development of new antibacterial agents. Halogenated derivatives, in particular, have demonstrated potent activity against various bacterial pathogens, including MRSA. This document provides a summary of the reported antimicrobial activities of several chloro-substituted quinolinone and quinoline derivatives against MRSA and detailed protocols for their in vitro evaluation.

Data Presentation: Antimicrobial Activity of Chloro-Substituted Quinolone Derivatives against MRSA

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chloro-substituted quinoline and quinolin-2-one derivatives against MRSA strains as reported in the scientific literature. Lower MIC values are indicative of higher antimicrobial potency.

| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) of Reference |

| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidine-1-yl) quinolone | Not Specified | 0.8 | Norfloxacin | >16 |

| Chloramphenicol | >16 | |||

| Halogenated Benzyl Derivatives of Benzimidazole Quinolones | Not Specified | 0.125–0.5 | Norfloxacin | 8 |

| Ciprofloxacin | 2 | |||

| Clinafloxacin | 1 | |||

| Chloramphenicol | 16 | |||

| Quinoline-2-one derivative with Cl and Br substitutions (Compound 6o) | MRSA | 2.50 | Daptomycin | 0.5 |

| Quinoline-2-one derivative with Cl and NH2 substitutions (Compound 6i) | MRSA | 6.0 | Daptomycin | 0.5 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted protocol for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (e.g., 8-chloroquinolin-2(1H)-one or its analogs)

-

MRSA strain(s) (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Sterile saline (0.85% NaCl)

-

McFarland standard 0.5

-

Incubator (37°C)

-

Spectrophotometer or microplate reader (optional)

Protocol:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in CAMHB.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture plate of the MRSA strain, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (in CAMHB) to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micro-pipettes and tips

-

Incubator (37°C)

Protocol:

-

Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

-

Plating: Spot-inoculate the 10 µL aliquots onto separate sections of an MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Determination of MBC: The MBC is the lowest concentration of the test compound that results in no bacterial growth (or a colony count of ≤ 0.1% of the original inoculum) on the MHA plate.

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

determining MIC of 8-chloroquinolin-2(1H)-one using broth microdilution

Application Note & Protocol

Topic: Determination of Minimum Inhibitory Concentration (MIC) of 8-chloroquinolin-2(1H)-one using the Broth Microdilution Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a compound noted for its potential antimicrobial properties.[1] The broth microdilution method is a standardized, quantitative technique used to measure the in vitro activity of an antimicrobial agent against a specific microorganism.[2] Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility and accuracy.[2][3][4] This protocol outlines the necessary materials, step-by-step procedures, and data interpretation for assessing the antimicrobial efficacy of this compound.

Principle of the Method

The broth microdilution method determines the MIC by exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[2][5] The test is performed in a 96-well microtiter plate, with each well containing a specific concentration of the test compound.[2] Following a specified incubation period, the plates are visually inspected for microbial growth, often indicated by turbidity.[2] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[2][6] This method provides a quantitative result that is essential for evaluating the potency of new antimicrobial agents and for monitoring resistance.[2][7]

Materials and Reagents

-

Test Compound: this compound (high purity)

-

Solvent: Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Bacterial Strains: Relevant quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and test strains.

-

Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious aerobic bacteria.[8] For fastidious organisms, specialized media like MH-F broth may be required.[4]

-

Equipment and Consumables:

-

Sterile, disposable 96-well, round-bottom microtiter plates and lids.[5]

-

Multichannel and single-channel micropipettes with sterile tips.

-

Sterile reagent reservoirs.

-

Nephelometer or spectrophotometer.

-

0.5 McFarland turbidity standard.

-

Incubator (35°C ± 2°C).[8]

-

Vortex mixer.

-

Sterile saline (0.85% NaCl).

-

Sterile petri dishes.[5]

-

Experimental Protocol

This protocol is based on established guidelines from CLSI and EUCAST.[3][4]

3.1. Preparation of this compound Stock Solution

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested).[7]

-

Ensure the compound is fully dissolved. This stock solution can be stored in small aliquots at -20°C or below.

3.2. Preparation of Bacterial Inoculum

-

From a pure, 18- to 24-hour agar plate, select 3-4 well-isolated colonies of the test organism.[6][7]

-

Suspend the colonies in sterile saline.

-